molecular formula C12H17BrO B3023626 6-Phenoxyhexyl bromide CAS No. 51795-97-2

6-Phenoxyhexyl bromide

Cat. No.: B3023626
CAS No.: 51795-97-2
M. Wt: 257.17 g/mol
InChI Key: QOLSAZPSEJXYSH-UHFFFAOYSA-N
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Description

6-Phenoxyhexyl bromide is an organic compound with the molecular formula C12H17BrO. It is also known by its IUPAC name, 6-bromohexyl phenyl ether. This compound is characterized by a bromine atom attached to a hexyl chain, which is further connected to a phenoxy group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenoxyhexyl bromide can be synthesized through the reaction of phenol with 6-bromohexanol in the presence of a base, such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Phenol+6-Bromohexanol6-Phenoxyhexyl bromide+Water\text{Phenol} + \text{6-Bromohexanol} \rightarrow \text{this compound} + \text{Water} Phenol+6-Bromohexanol→6-Phenoxyhexyl bromide+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxyhexyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.

    Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of phenoxy acids or quinones.

    Reduction: Formation of phenoxy alcohols.

Scientific Research Applications

6-Phenoxyhexyl bromide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenoxyhexyl bromide involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and modification reactions. The phenoxy group can also participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxyhexanol: Similar structure but with a hydroxyl group instead of a bromine atom.

    6-Bromohexanol: Similar structure but without the phenoxy group.

    Phenoxyhexane: Similar structure but without the bromine atom.

Uniqueness

6-Phenoxyhexyl bromide is unique due to the presence of both a bromine atom and a phenoxy group, which imparts distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of synthetic applications and modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-bromohexoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLSAZPSEJXYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199681
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51745-97-2, 51795-97-2
Record name Benzene, ((6-bromohexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51795-97-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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